3-(Difluoromethyl)-4-(trifluoromethyl)aniline
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Overview
Description
3-(Difluoromethyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(trifluoromethyl)aniline typically involves the introduction of difluoromethyl and trifluoromethyl groups onto an aniline ring. One common method involves the use of trifluoromethylation and difluoromethylation reagents under specific reaction conditions. For example, the trifluoromethylation can be achieved using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The difluoromethylation can be carried out using difluoromethyl bromide (CHF2Br) under similar conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Substituted anilines with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
3-(Difluoromethyl)aniline: Lacks the trifluoromethyl group, leading to variations in its applications and reactivity.
Uniqueness
3-(Difluoromethyl)-4-(trifluoromethyl)aniline is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(difluoromethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-7(10)5-3-4(14)1-2-6(5)8(11,12)13/h1-3,7H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUROIPRUMEFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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